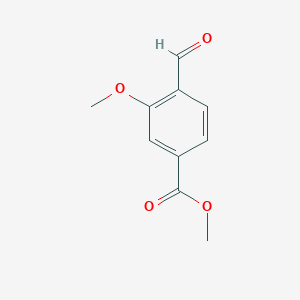

![molecular formula C8H5F3N2O B1354820 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine CAS No. 229623-52-3](/img/structure/B1354820.png)

7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

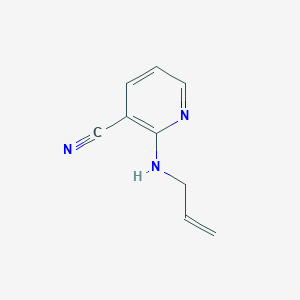

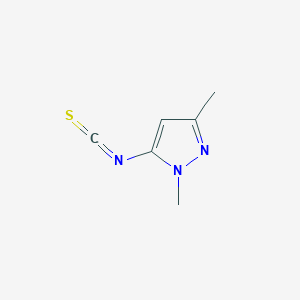

“7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine” is a synthetic compound that belongs to the class of benzoisoxazole derivatives . It has the molecular formula C8H5F3N2O .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 202.14 . The compound should be stored at a temperature of 0-5°C .Scientific Research Applications

Chemical Transformations

7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine and related compounds are involved in various chemical transformations. For example, 1,2,3,7a-tetrahydroimidazo[1,2-b]isoxazole derivatives react with electrophilic reagents to produce isoxazole, tetramethylaziridine, and trimethylpropen-2-ylamine derivatives (Chukanov et al., 2007). Additionally, benzo[d]isoxazoles have been utilized as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, providing access to polysubstituted oxazines or oxazepines (Xu et al., 2018).

Synthesis and Modification

The compound is also central in the synthesis and modification of biologically active compounds. For instance, modifications of the drug riluzole with trifluoromethyl-containing heterocycles have been achieved, exploring the influence of these compounds on neuronal receptors and neurotransmitter release (Sokolov et al., 2017).

Pharmacology

In pharmacological research, cycloalkane[d]isoxazole-based compounds like FL442 have shown potential in the treatment of AR-dependent prostate cancer. These studies highlight the selectivity and inhibition efficiency of these compounds in cell lines, offering insights into their therapeutic potential (Poutiainen et al., 2014).

Heterocyclic Chemistry

The trifluoromethyl group, as seen in this compound, plays a significant role in the formation of heterocyclic compounds. Reactions involving trifluoromethyl-substituted anilines have led to the creation of isoxazoles and triazines, illustrating the versatility of this group in synthetic chemistry (Strekowski et al., 1995).

Synthesis of Derivatives

Trifluoromethyl-β-diketones react with hydrazines and hydroxylamine to synthesize trifluoromethylpyrazole and isoxazole derivatives, demonstrating another facet of this compound's chemistry (Kumar et al., 2008).

Antitubercular Activity

Research has also explored the anti-tubercular activity of benzo[d]isoxazole derivatives. These studies involve synthesizing novel compounds and testing their efficacy against Mycobacterium tuberculosis strains, contributing to the search for potent anti-tubercular agents (Naidu et al., 2016).

Safety and Hazards

properties

IUPAC Name |

7-(trifluoromethyl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-3-1-2-4-6(5)14-13-7(4)12/h1-3H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZYYENSQAOYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)ON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444701 |

Source

|

| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

229623-52-3 |

Source

|

| Record name | 7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)